molecular formula C13H14N2O3 B2862214 3-Butyramidobenzofuran-2-carboxamide CAS No. 898372-35-5

3-Butyramidobenzofuran-2-carboxamide

Cat. No.: B2862214
CAS No.: 898372-35-5
M. Wt: 246.266
InChI Key: VFGDXVWCCRKIFP-UHFFFAOYSA-N
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Description

3-Butyramidobenzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzofuran derivatives are present in many biologically active natural products and have been explored for their potential therapeutic uses .

Scientific Research Applications

3-Butyramidobenzofuran-2-carboxamide has several scientific research applications, including:

Future Directions

Benzofuran derivatives have shown potential in various fields. For instance, a study suggested that benzofuran derivatives are promising candidates for development as anticancer agents . Another study presented a short and highly modular synthetic route that enables access to a wide range of elaborate benzofuran-2-carboxamides, suggesting its potential for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyramidobenzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. The use of palladium-catalyzed C–H arylation and transamidation procedures allows for the high-yield production of structurally diverse benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Butyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the benzofuran core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyramidobenzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the butyramido group. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(butanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-5-10(16)15-11-8-6-3-4-7-9(8)18-12(11)13(14)17/h3-4,6-7H,2,5H2,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGDXVWCCRKIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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